

"Ethyl 5-nitro-1-benzothiophene-2-carboxylate"

CAS number 25785-09-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B1582565

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 5-nitro-1-benzothiophene-2-carboxylate** (CAS: 25785-09-5): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Ethyl 5-nitro-1-benzothiophene-2-carboxylate, bearing the CAS number 25785-09-5, is a heterocyclic compound of significant interest to the scientific and drug development communities. Its molecular architecture, featuring a benzothiophene core functionalized with both a nitro group and an ethyl ester, positions it as a versatile intermediate for chemical synthesis and a valuable scaffold in medicinal chemistry. The benzothiophene moiety is recognized as a "privileged structure," frequently found in biologically active molecules. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and delves into its strategic applications, particularly in the realm of antibacterial drug discovery.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. **Ethyl 5-nitro-1-benzothiophene-2-carboxylate** is typically encountered as a white to light yellow solid.^[1] Its identity and purity are confirmed through a suite of analytical techniques, with key properties summarized below.

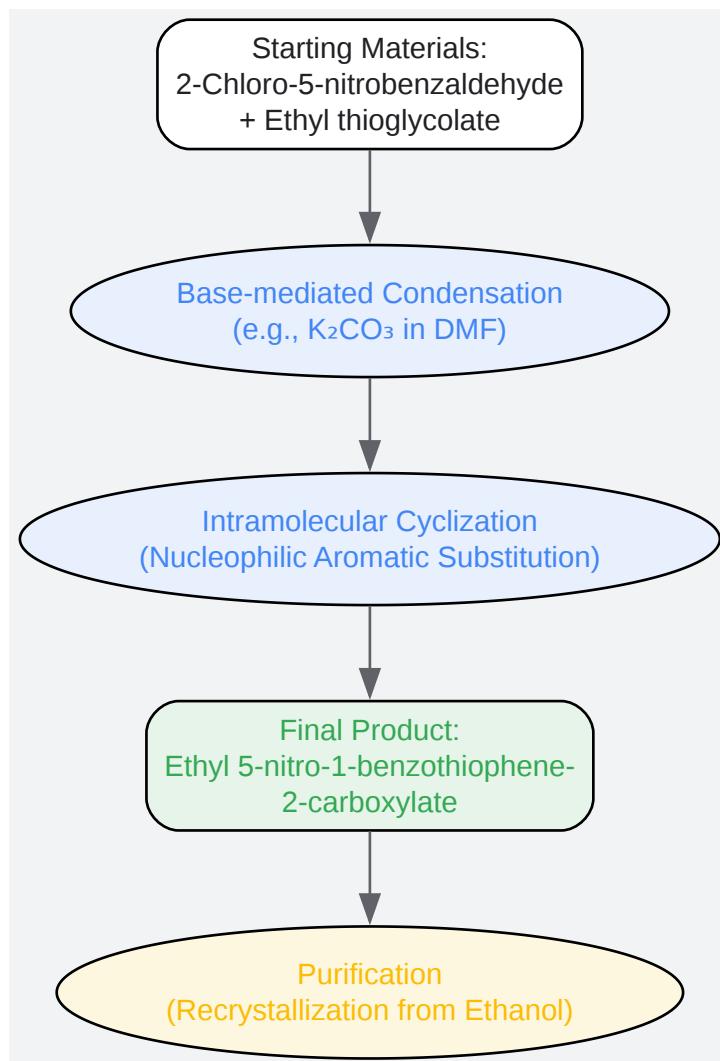
Property	Value	Source(s)
CAS Number	25785-09-5	[2] [3] [4]
Molecular Formula	C ₁₁ H ₉ NO ₄ S	[3] [4]
Molecular Weight	251.26 g/mol	[4]
Appearance	White to light yellow solid	[1] [5]
Melting Point	164-165°C	[1] [5]
Boiling Point	402°C at 760 mmHg	[5]
Density	1.401 g/cm ³	[6]

Structural Characterization

Verifying the structural integrity of the compound is paramount. Standard analytical methods for this purpose include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiophene ring, as well as the characteristic quartet and triplet for the ethyl ester group.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing an exact mass that corresponds to its molecular formula, C₁₁H₉NO₄S.[\[6\]](#)
- Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. Characteristic absorption bands would be observed for the nitro group (NO₂), the ester carbonyl (C=O), and the aromatic C-H bonds.

Spectroscopic data for this compound are available through chemical suppliers and databases, allowing for direct comparison and verification.[\[7\]](#)


Ethyl 5-nitro-1-benzothiophene-2-carboxylate

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **Ethyl 5-nitro-1-benzothiophene-2-carboxylate**.

Synthesis and Purification

While multiple routes to benzothiophenes exist, a common and effective strategy involves the cyclization of appropriately substituted precursors. A plausible and efficient synthesis for **Ethyl 5-nitro-1-benzothiophene-2-carboxylate** can be conceptualized based on established methodologies for related structures.^[8] The following workflow outlines a logical synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

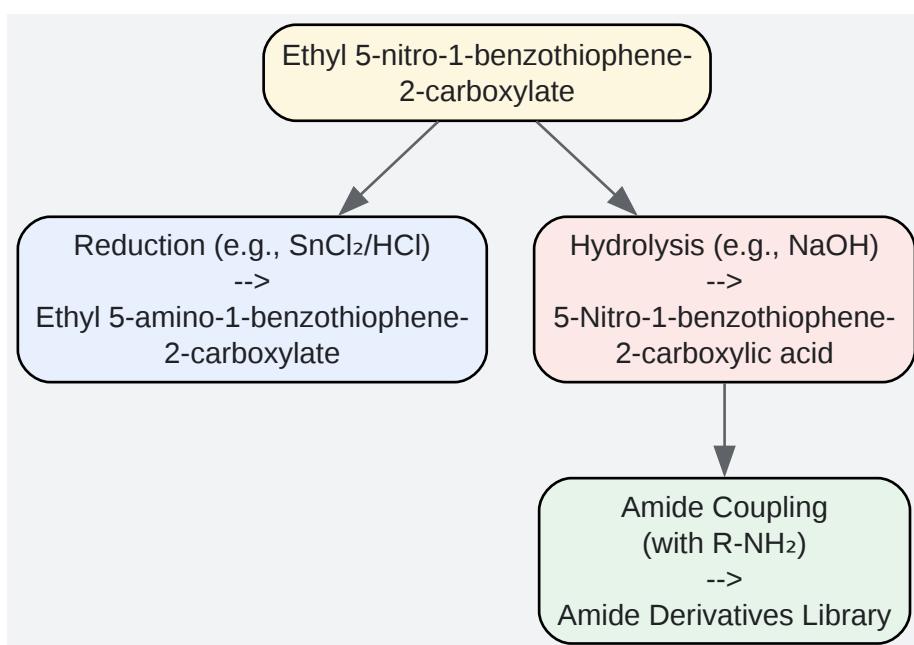
This protocol is a representative procedure based on common organic synthesis techniques for analogous compounds.[9]

- Reaction Setup: To a stirred solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq). The use of potassium carbonate provides the basic conditions necessary to deprotonate the thiol.

- Nucleophilic Addition: Add ethyl thioglycolate (1.1 eq) dropwise to the mixture at room temperature. The thiolate anion generated *in situ* acts as a potent nucleophile.
- Cyclization: Heat the reaction mixture to 80-100°C. This provides the thermal energy required to facilitate an intramolecular nucleophilic aromatic substitution, where the intermediate displaces the chloride, forming the thiophene ring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: After cooling to room temperature, pour the reaction mixture into ice-water. This step quenches the reaction and precipitates the crude product.
- Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.
- Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol. This process removes impurities, yielding the final product in high purity.
- Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, MS) to compare against reference standards.^{[5][7]}

Chemical Reactivity and Strategic Applications in Drug Development

The true value of **Ethyl 5-nitro-1-benzothiophene-2-carboxylate** lies in its potential as a versatile building block. Its functional groups—the nitro group and the ethyl ester—are key handles for subsequent chemical modifications.


Key Reactive Sites and Transformations

The compound serves as a launchpad for generating a diverse library of derivatives for biological screening. Two primary transformations are of high strategic importance:

- Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard reducing agents like tin(II) chloride (SnCl_2) or catalytic hydrogenation. This introduces a nucleophilic site, allowing for the formation of amides, sulfonamides, and other

functionalities. The resulting Ethyl 5-amino-1-benzothiophene-2-carboxylate is a valuable intermediate in its own right.[10]

- Hydrolysis of the Ethyl Ester: The ester can be hydrolyzed under basic conditions (e.g., NaOH) to yield the corresponding carboxylic acid, 5-nitro-1-benzothiophene-2-carboxylic acid.[11][12] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.

[Click to download full resolution via product page](#)

Caption: Key transformations for generating derivative libraries.

Application as an Antibacterial Prodrug Scaffold

A compelling application for this scaffold is in the development of novel antibacterial agents. Many nitro-heterocyclic compounds function as prodrugs that are selectively activated within bacterial cells.[13]

- Mechanism of Action: The mechanism relies on the presence of bacterial nitroreductase enzymes, such as NfsA and NfsB in *E. coli*.[13][14] These enzymes are capable of reducing the nitro group of the compound. This reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can damage bacterial DNA, proteins, and other critical cellular components, leading to cell death.[13]

- Selective Toxicity: This activation mechanism provides a degree of selective toxicity, as the necessary nitroreductases may be absent or have lower activity in mammalian cells. This targeted approach is a cornerstone of modern antibiotic development, aiming to minimize host toxicity while maximizing pathogen eradication. The benzothiophene core can be further modified to optimize potency, spectrum of activity, and pharmacokinetic properties.[14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **Ethyl 5-nitro-1-benzothiophene-2-carboxylate** is essential for user safety.

- Hazard Classification: The compound is classified as an acute oral and inhalation toxicant (Category 4) and causes skin and serious eye irritation (Category 2/2A).[5] It may also cause respiratory irritation.[5]
- Handling Precautions:
 - Always handle in a well-ventilated chemical fume hood.[10]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
 - Avoid breathing dust, fumes, or vapors.[5]
 - Wash hands thoroughly after handling.[5]
- Storage: Store in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C.[5]
- Stability: The compound is stable under recommended storage conditions but should be kept away from heat, flames, and strong oxidizing agents.[10]
- Disposal: Dispose of surplus or non-recyclable material through a licensed disposal company in accordance with local and national regulations.[5]

Conclusion

Ethyl 5-nitro-1-benzothiophene-2-carboxylate is more than a mere chemical entry in a catalog; it is a strategically important molecule for advancing drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its reactive functional handles make it an ideal starting point for creating diverse molecular libraries. Its potential as a substrate for bacterial nitroreductases highlights a clear and rational path for its application in the development of next-generation narrow-spectrum antibacterial agents, addressing the critical global challenge of antibiotic resistance. For researchers and scientists in the pharmaceutical field, this compound represents a valuable tool for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 25785-09-5 CAS MSDS (5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER | 25785-09-5 [chemicalbook.com]
- 3. Heterocycles with Sulphur (S) | CymitQuimica [cymitquimica.com]
- 4. bocsci.com [bocsci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. echemi.com [echemi.com]
- 7. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER(25785-09-5) 1H NMR [m.chemicalbook.com]
- 8. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
- 9. prepchem.com [prepchem.com]
- 10. CAS#:105191-14-8 | Ethyl 5-cyano-1-benzothiophene-2-carboxylate | Chemsoc [chemsoc.com]
- 11. 5-Nitro-1-benzothiophene-2-carboxylic acid | C9H5NO4S | CID 238939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Ethyl 5-nitro-1-benzothiophene-2-carboxylate" CAS number 25785-09-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582565#ethyl-5-nitro-1-benzothiophene-2-carboxylate-cas-number-25785-09-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com